Ethyl 3,4,5-trimethoxybenzoylacetate

Medicinal Chemistry PAF Antagonist Drug Synthesis

Sourcing a reliable 3,4,5-trimethoxybenzoyl source for medicinal chemistry? Generic β-ketoesters fail to replicate the specific electronic and steric properties of this privileged motif, risking inactive downstream products. Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) solves this with a literature-validated scaffold. • Enables synthesis of potent PAF receptor antagonists; essential pharmacophore for anti-inflammatory programs. • Stable, non-oxidizable galloyl mimic for EGCG D-ring analogs with improved metabolic stability. • Supplied as ≥95% purity crystalline powder; shipped under cold chain (2-8°C) to ensure integrity.

Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
CAS No. 3044-56-2
Cat. No. B1294368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4,5-trimethoxybenzoylacetate
CAS3044-56-2
Molecular FormulaC14H18O6
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C14H18O6/c1-5-20-13(16)8-10(15)9-6-11(17-2)14(19-4)12(7-9)18-3/h6-7H,5,8H2,1-4H3
InChIKeyVEYNISLTHXQSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4,5-trimethoxybenzoylacetate: Properties & Sourcing


Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) is a β-ketoester derivative featuring a 3,4,5-trimethoxyphenyl motif, with a molecular formula of C14H18O6 and a molecular weight of 282.29 g/mol . This compound is characterized as a white crystalline powder with a melting point range of 88–91 °C, and it is soluble in common organic solvents such as ethanol, dimethylformamide, and chloroform . Commercially, it is typically supplied at a purity of ≥95% and requires storage at 2–8°C .

Privileged galloyl-mimic motif for medicinal chemistry scaffold design
Key β-ketoester building block for tetrahydrofuran-based ligands
Literature-validated intermediate for PAF antagonist analogue synthesis

Ethyl 3,4,5-trimethoxybenzoylacetate: Substitution Risks in Synthesis


The 3,4,5-trimethoxybenzoyl group is a privileged motif in medicinal chemistry, known for its ability to mimic the galloyl moiety of natural products and engage in specific π-cation and hydrogen-bonding interactions with biological targets . Substituting Ethyl 3,4,5-trimethoxybenzoylacetate with a generic β-ketoester, such as ethyl benzoylacetate or a differently substituted analog, would eliminate the precise electronic and steric properties conferred by the three methoxy groups, potentially leading to failed syntheses or inactive downstream products . The following quantitative evidence demonstrates the specific, verifiable advantages of this compound in research contexts where the 3,4,5-trimethoxyphenyl architecture is a non-negotiable requirement.

Motif substitution
Replacing 3,4,5-trimethoxybenzoyl with unsubstituted benzoyl may eliminate critical π-cation and H-bond interactions, risking synthesis failure.
Electronic/steric mismatch
Generic β-ketoesters lack the three methoxy groups that define target binding; reactivity and selectivity may not transfer.
Reagent form shift
Using the acid chloride analog may introduce different handling and stability profiles; the ester offers a higher, sharper melting point.

Ethyl 3,4,5-trimethoxybenzoylacetate: Performance Evidence vs. Comparators


PAF Antagonist Synthesis Intermediate

Ethyl 3,4,5-trimethoxybenzoylacetate is a specifically cited and essential building block in the published, multi-step synthesis of a potent platelet-activating factor (PAF) receptor antagonist (compound 10) . The synthesis, which proceeds via a condensation with an iodinated acetovanillone derivative, achieved an 89% yield for the key 1,4-diketone intermediate. This demonstrates the compound's proven utility in constructing complex, biologically active tetrahydrofuran-based ligands that are inaccessible via simpler or unsubstituted benzoylacetate analogs.

PAF antagonist synth.
Head-to-head
89% yield
Supports synthetic route feasibility for tetrahydrofuran ligands
Reported in Balram et al., 2003; generic β-ketoesters cannot deliver this scaffold
Medicinal Chemistry PAF Antagonist Drug Synthesis

Handling Advantage: Sharper Melting Point vs. Acid Chloride

Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) exhibits a melting point range of 88–91 °C, which is higher and more defined than that of a key related reagent, 3,4,5-trimethoxybenzoyl chloride (CAS 4521-61-3), which melts over a broader and lower range of 77–84 °C . A higher melting point generally correlates with better room-temperature stability and easier handling as a solid, reducing the risk of degradation or hydrolysis during weighing and transfer in a laboratory setting.

Melting point
Data to verify
88–91 °C
Higher, narrower range vs. acid chloride (77–84 °C) may ease solid handling
Literature value; experimental verification recommended
Process Chemistry Physical Properties Handling

Lipophilicity Advantage for Membrane Permeability

The computed XLogP3-AA value for Ethyl 3,4,5-trimethoxybenzoylacetate is 1.9 . This value is substantially higher than that of the corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid (computed LogP ≈ 0.5), and falls within an optimal range (1–3) for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five . This property makes the ester a more suitable starting point for the design of cell-permeable probes or prodrugs compared to its more polar acid counterpart.

Lipophilicity
Class-level inference
XLogP3 1.9
Supports design of cell-permeable probes over the polar acid (XLogP ~0.5)
Computed property; experimental logP may differ
Drug Design Physicochemical Properties Cell Permeability

Ethyl 3,4,5-trimethoxybenzoylacetate: Validated Application Scenarios


PAF Antagonist and Tetrahydrofuran Synthesis

This compound is a literature-validated building block for the construction of potent platelet-activating factor (PAF) receptor antagonists, as demonstrated in the synthesis of a key trans-2,5-diaryltetrahydrofuran derivative . Procurement is justified for medicinal chemistry programs focused on developing novel anti-inflammatory agents targeting the PAF pathway, where the 3,4,5-trimethoxyphenyl group is a critical pharmacophore element .

Colchicine and Tropolone Alkaloid Analogs Synthesis

Ethyl 3,4,5-trimethoxybenzoylacetate has been specifically utilized as a starting material in the condensation with 4-formyltropolone to yield intermediates en route to colchicine-related tropolones . This application is supported by the compound's role as a source of the 3,4,5-trimethoxybenzoyl moiety, which is essential for the antimitotic activity of colchicine and its derivatives .

Trimethoxybenzoyl EGCG Analogs Synthesis

The 3,4,5-trimethoxybenzoyl group serves as a stable, non-oxidizable mimic of the galloyl group found in green tea catechins like epigallocatechin-3-gallate (EGCG) . This compound can be employed in the synthesis of D-ring analogs of EGCG, which are of interest for their potential anticancer and anti-inflammatory properties . The trimethoxy substitution pattern is key to maintaining bioactivity while improving metabolic stability compared to the natural gallate ester .

Application
Selection Property
Validation Focus
PAF pathway antagonist ligand synthesis
3,4,5-trimethoxybenzoyl motif fidelity
Literature-reported condensation yield
Colchicine-related tropolone analog synthesis
Trimethoxybenzoyl as antimitotic pharmacophore precursor
Tropolone ring formation efficiency
EGCG D-ring analog synthesis
Galloyl mimic stability and non-oxidizability
Cell-based proliferation assay responses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3,4,5-trimethoxybenzoylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.